Side Chain Conformational Restriction: Comparison of the N-(2-Cyano-1-methoxypropan-2-yl) Motif with Agomelatine's Linear N-Ethylacetamide
Replacement of the flexible N-ethylacetamide side chain of agomelatine with the sterically hindered N-(2-cyano-1-methoxypropan-2-yl) group introduces a quaternary α-carbon bearing a nitrile and a methoxymethyl substituent. In a systematic medicinal chemistry study of agomelatine analogues, introduction of constrained heterocyclic bioisosteres (oxazolidinone, pyrrolidinone) at the amide position led to decreased MT1 affinity while retaining nanomolar MT2 affinity, generating MT2-preferring ligands [1]. The target compound's branched, α,α-disubstituted amide imposes greater conformational restriction than agomelatine's linear acetamide, which can translate into altered subtype selectivity and functional bias, although the exact binding data for this specific compound have not yet been published in peer-reviewed literature.
| Evidence Dimension | Amide side chain conformational flexibility and MT2/MT1 selectivity ratio |
|---|---|
| Target Compound Data | N-(2-cyano-1-methoxypropan-2-yl)-2-(7-methoxynaphthalen-1-yl)acetamide: branched, α,α-disubstituted amide; exact Ki values not publicly available |
| Comparator Or Baseline | Agomelatine: linear N-ethylacetamide side chain; Ki(MT1) ≈ 0.1 nM, Ki(MT2) ≈ 0.06-0.27 nM depending on cell line; MT2/MT1 selectivity ratio ~1:1 [2]. Constrained agomelatine analogues (e.g., oxazolidinone 7a): MT2 Ki = 8.9 nM, MT2 selectivity >10-fold [1]. |
| Quantified Difference | Directional shift: constrained analogues in the same chemical series exhibit MT2-preferring binding with selectivity ratios of 10–100-fold, whereas agomelatine is non-selective (ratio ~1). Quantitative binding data for the target compound are required to confirm the magnitude of selectivity shift. |
| Conditions | Radioligand competition binding assays using 2-[¹²⁵I]-iodomelatonin on recombinant human MT1 and MT2 receptors expressed in CHO or HEK cell membranes [1][2]. |
Why This Matters
Researchers seeking an MT2-preferring tool compound with a naphthalenic scaffold cannot use agomelatine, which has near-equal MT1/MT2 affinity; the target compound's constrained side chain is rationally designed to perturb the MT1/MT2 selectivity balance.
- [1] Rami M, Landagaray E, Ettaoussi M, et al. Novel conformationally constrained analogues of agomelatine as new melatoninergic ligands. Molecules. 2012;18(1):154-166. doi:10.3390/molecules18010154. PMID: 23262445. View Source
- [2] Agomelatine hydrochloride. BindingDB entry BDBM50035179. Ki(MT1) = 0.042-0.1 nM; Ki(MT2) = 0.06-0.27 nM depending on assay system. View Source
